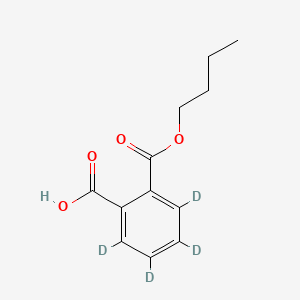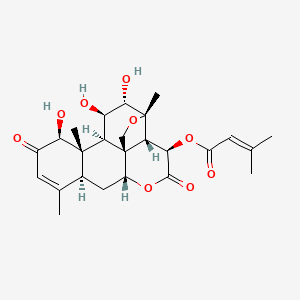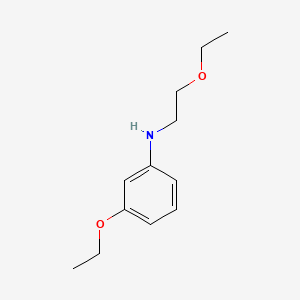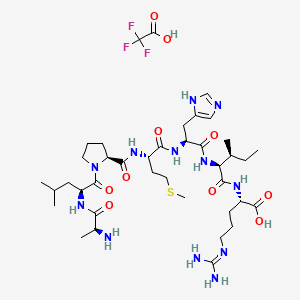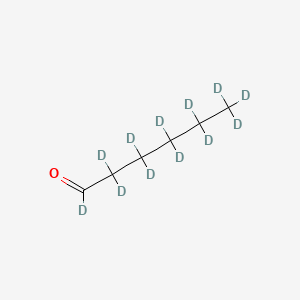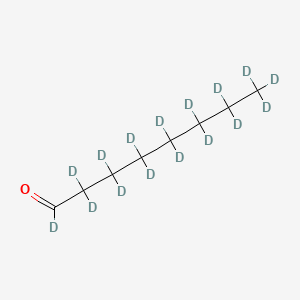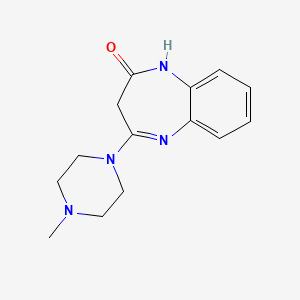
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine, also known as Ro 15-1788, is a benzodiazepine antagonist that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mécanisme D'action
The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. Benzodiazepines bind to a specific site on the receptor, which enhances the binding of GABA and increases the opening of the ion channel. This leads to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability.
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788 acts as an antagonist at the benzodiazepine site on the GABA-A receptor, which blocks the binding of benzodiazepines and prevents their effects on the receptor. This allows researchers to study the effects of benzodiazepines on the central nervous system without interference from their sedative and anxiolytic effects.
Biochemical and Physiological Effects
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. It has also been shown to reduce the release of dopamine in the striatum, which is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788 for lab experiments is its ability to selectively block the effects of benzodiazepines on the GABA-A receptor. This allows researchers to study the effects of benzodiazepines on the central nervous system without interference from their sedative and anxiolytic effects.
One limitation of 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788 is that it is not selective for the benzodiazepine site on the GABA-A receptor. It has also been shown to block the effects of other compounds that bind to the receptor, such as barbiturates and ethanol.
Orientations Futures
There are a number of future directions for research involving 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788. One area of interest is the role of benzodiazepines in the development of addiction and withdrawal. Another area of interest is the effects of benzodiazepines on different subtypes of the GABA-A receptor.
Conclusion
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine, or 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788, is a benzodiazepine antagonist that has been widely used in scientific research. It acts as an antagonist at the benzodiazepine site on the GABA-A receptor, which allows researchers to study the effects of benzodiazepines on the central nervous system without interference from their sedative and anxiolytic effects. There are a number of future directions for research involving 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788, including the role of benzodiazepines in addiction and withdrawal and the effects of benzodiazepines on different subtypes of the GABA-A receptor.
Méthodes De Synthèse
The synthesis of 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788 involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with 4-methylpiperazine in the presence of a base. The resulting compound is then oxidized to form 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788.
Applications De Recherche Scientifique
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine 15-1788 has been used extensively in scientific research to study the mechanism of action of benzodiazepines. It acts as an antagonist at the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17-6-8-18(9-7-17)13-10-14(19)16-12-5-3-2-4-11(12)15-13/h2-5H,6-10H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDHCFURHZELEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


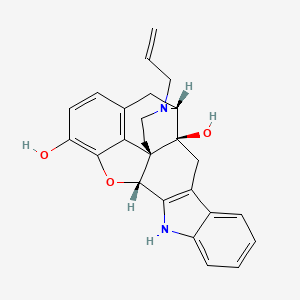

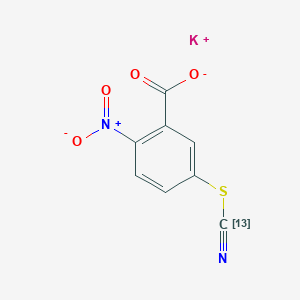
![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)

